7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine
Description
Significance of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system, which integrates both a pyrazole (B372694) and a pyrimidine (B1678525) ring. nih.gov This fusion creates a privileged scaffold for drug discovery and combinatorial library design, primarily due to its synthetic versatility which allows for structural modifications across its periphery. nih.gov As a class of organic molecules, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide array of biological activities, solidifying their importance in medicinal chemistry. semanticscholar.org The biocompatibility and lower toxicity profiles of certain derivatives have contributed to their inclusion in several commercially available molecules. nih.govencyclopedia.pub
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives as Versatile Chemical Scaffolds
Pyrazolo[1,5-a]pyrimidine compounds are recognized as a significant class of heterocyclic molecules due to their extensive range of biological activities and potential therapeutic uses. nih.gov The fused bicyclic structure provides a robust framework that is highly amenable to chemical modifications at various positions, including the 2, 3, 5, 6, and 7 positions. nih.govnih.gov This adaptability has enabled the development of derivatives with diverse pharmacological properties, such as anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities. nih.gov Beyond medicine, these scaffolds have garnered considerable attention in material science owing to their significant photophysical and fluorescent properties. nih.govrsc.org
Research Landscape of Halogenated Pyrazolo[1,5-a]pyrimidine Derivatives
Halogenated pyrazolo[1,5-a]pyrimidines are crucial building blocks in organic synthesis, serving as versatile intermediates for creating more complex, functionalized derivatives through various coupling reactions. nih.gov The introduction of halogen atoms, such as chlorine and bromine, at specific positions on the scaffold provides reactive sites for further chemical transformations. researchgate.net
Research has demonstrated that the halogen atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is highly reactive and susceptible to selective nucleophilic substitution. semanticscholar.orgnih.gov This differential reactivity allows for controlled, stepwise modifications of the molecule. Methodologies have been developed for the synthesis of 3-halo and di-halogenated derivatives, often through the halogenation of the core structure using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.govresearchgate.net These halogenated intermediates are pivotal for accessing a diverse library of compounds through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. semanticscholar.orgnih.gov
Properties
IUPAC Name |
7-bromo-3-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCSSGPAYQGQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Cl)N=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092491-46-6 | |
| Record name | 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Chemical Profile of 7 Bromo 3 Chloropyrazolo 1,5 a Pyrimidine
Synthesis and Formation
While specific, named reactions for the direct synthesis of this compound are not extensively detailed in the literature, its formation can be inferred from established synthetic strategies for related halogenated pyrazolo[1,5-a]pyrimidines. A common pathway involves the initial construction of a dihydroxy-pyrazolo[1,5-a]pyrimidine core, which is then subjected to a halogenation reaction.
For instance, a pyrazolo[1,5-a]pyrimidine-diol precursor can be treated with halogenating agents like phosphorus oxychloride (POCl₃) to yield dichloro-derivatives. nih.gov A similar approach using a combination of chlorinating and brominating agents would logically produce the target compound. Alternatively, sequential halogenation could be employed. For example, selective bromination at the C3-position can be achieved using N-bromosuccinimide (NBS), followed by a subsequent chlorination step targeting the C7-position. mdpi.com
Physicochemical Properties
The fundamental chemical properties of this compound have been cataloged in chemical databases. These identifiers and properties provide a clear identity for the compound.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClN₃ | uni.lu |
| Molecular Weight | 232.46 g/mol | nih.gov |
| Monoisotopic Mass | 230.91989 Da | uni.lu |
| IUPAC Name | This compound | uni.lu |
| InChIKey | RQCSSGPAYQGQCS-UHFFFAOYSA-N | uni.lu |
| SMILES | C1=C(N2C(=C(C=N2)Cl)N=C1)Br | uni.lu |
Spectroscopic Characterization
Detailed experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, or IR spectra for this compound are not widely available in peer-reviewed literature. However, computational predictions for its mass spectrometry profile are available and provide valuable information for its identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.92717 |
| [M+Na]⁺ | 253.90911 |
| [M-H]⁻ | 229.91261 |
| [M+NH₄]⁺ | 248.95371 |
| [M+K]⁺ | 269.88305 |
| (Data sourced from PubChem CID 119081602) uni.lu |
Reactivity and Utility as a Synthetic Intermediate
The primary significance of this compound lies in its reactivity, which makes it a valuable intermediate for synthesizing more complex molecules. The two halogen atoms exhibit differential reactivity, enabling selective functionalization.
The halogen at the C7 position is known to be significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than halogens at other positions on the pyrazolo[1,5-a]pyrimidine (B1248293) core. semanticscholar.orgnih.gov This allows for the selective replacement of the bromine atom at C7 with various nucleophiles, such as amines or alkoxides, while leaving the chlorine atom at C3 intact. nih.gov
Following the functionalization at the C7 position, the less reactive chlorine at the C3 position can then be targeted for modification, typically through palladium-catalyzed cross-coupling reactions. This stepwise approach provides chemists with precise control over the final structure, allowing for the creation of diverse libraries of 3,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives for screening in drug discovery programs, particularly in the development of kinase inhibitors. mdpi.comnih.gov
An exploration of the synthetic methodologies for the pivotal heterocyclic compound this compound and its related analogues reveals a landscape of innovative and efficient chemical strategies. These approaches are crucial for accessing a class of compounds that serve as significant building blocks in medicinal chemistry and materials science. The synthesis of the halogenated pyrazolo[1,5-a]pyrimidine core is achieved through various methods, including one-pot reactions, classic cyclocondensations, and microwave-assisted protocols, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Structure Activity Relationship Sar and Mechanistic Investigations of 7 Bromo 3 Chloropyrazolo 1,5 a Pyrimidine Derivatives
Positional Substitution Effects on Biological Activity Modulation
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is significantly influenced by the nature and position of substituents on the core structure. nih.gov Modifications at the C3, C5, and C7 positions can modulate the electronic properties, lipophilicity, and molecular conformation of the compounds, thereby affecting their interactions with biological targets such as protein kinases. nih.gov
The C3 position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical site for modification, directly impacting the compound's interaction within the ATP-binding pocket of kinases.
Small Hydrophobic and Halogen Groups: SAR analyses have shown that small hydrophobic groups at the C3 position can enhance binding to the ATP pocket. nih.gov The introduction of halogens via electrophilic aromatic substitution is a common strategy. nih.gov For instance, chloromethyl substituents have been found to be preferred over methyl and ethyl groups in certain series of Tropomyosin Receptor Kinase (Trk) inhibitors. mdpi.com
Aryl Groups: The introduction of aryl groups at C3, often via Suzuki coupling, can lead to potent inhibitors. nih.gov In a series of B-Raf kinase inhibitors, appending basic amine residues to C3-aryl moieties enhanced both cellular activity and solubility. researchgate.net
Cyano and Formyl Groups: The cyano (CN) group at the C3 position has been identified as a crucial element for enhancing the inhibitory activity of certain pyrazolo[1,5-a]pyrimidine derivatives against Receptor Tyrosine Kinases (RTKs) and Serine/Threonine Kinases (STKs). mdpi.com Additionally, the scaffold can be functionalized with a formyl group at this position under Vilsmeier-Haack conditions, providing a key intermediate for further elaboration. nih.gov
| Substituent Type | Example Group | Observed Effect | Target Class (Example) | Reference |
|---|---|---|---|---|
| Halogenated Alkyl | -CH₂Cl | Preferred over -CH₃ and -CH₂CH₃ for potency | Trk Kinases | mdpi.com |
| Aryl with Basic Amines | -Aryl-CH₂N(CH₃)₂ | Enhanced cellular activity and solubility | B-Raf Kinase | researchgate.net |
| Cyano | -CN | Crucial for enhancing activity | RTK/STK | mdpi.com |
| Small Hydrophobic | -CH₃ | Enhances ATP pocket binding | General Kinases | nih.gov |
While the C7 position is often more reactive for nucleophilic substitution, modifications at the C5 position also play a significant role in modulating the biological profile of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the C5 position has been shown to improve antibacterial activity in some series. nih.gov For example, the use of specific β-diketones in the synthesis can successfully incorporate fluorinated substituents, such as trifluoromethyl (-CF₃), at this position. nih.gov
Aryl and Heteroaryl Groups: In the development of selective PI3Kδ inhibitors, SAR studies revealed that an indole (B1671886) moiety at the C5 position resulted in a highly promising core for future optimization. nih.gov This highlights the potential for bulky aromatic groups at C5 to drive potency and selectivity.
| Substituent Type | Example Group | Observed Effect | Target Class (Example) | Reference |
|---|---|---|---|---|
| Fluorinated Alkyl | -CF₃ | Can be introduced to improve electrophilic character | General | nih.gov |
| Heteroaryl | Indole | Identified as a promising core for potency and selectivity | PI3Kδ | nih.gov |
| Electron-Withdrawing | General EWGs | Improves antibacterial activity | Bacteria | nih.gov |
The C7 position of the pyrazolo[1,5-a]pyrimidine core is highly susceptible to nucleophilic substitution, making it a key site for introducing diversity and modulating activity. nih.gov The chlorine atom at C7 is significantly more reactive than one at C5, allowing for selective functionalization. nih.gov
Morpholine (B109124) Group: A recurring structural motif in potent and selective kinase inhibitors is the 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine system. nih.gov This moiety is particularly important for targeting PI3Kδ, where it occupies a pocket responsible for kinase specificity. nih.gov The addition of a morpholine group has also been shown to improve selectivity by reducing off-target effects in Trk inhibitors. nih.gov
Aryl Groups: The electronic nature of aryl substituents at C7 can have a pronounced effect. For RTK and STK inhibitors, an electron-withdrawing group on the C7-aryl ring was found to be more favorable for activity than an electron-donating group. mdpi.com
Nitrogenous Groups: A variety of nitrogenous groups can be installed at the C7 position, leading to potent inhibitors. This strategy was instrumental in the discovery of Zanubrutinib, a selective covalent inhibitor of Bruton's tyrosine kinase. nih.gov
| Substituent Type | Example Group | Observed Effect | Target Class (Example) | Reference |
|---|---|---|---|---|
| Cyclic Amine | Morpholine | Drives selectivity; reduces off-target effects | PI3Kδ, Trk Kinases | nih.govnih.gov |
| Substituted Aryl | Aryl with Electron-Withdrawing Group | More favorable for activity than electron-donating groups | RTK/STK | mdpi.com |
| Nitrogenous Groups | Various | Led to the discovery of potent covalent inhibitors | Bruton's Tyrosine Kinase | nih.gov |
One powerful strategy to leverage conformational effects is macrocyclization. Creating a macrocycle from a flexible acyclic inhibitor constrains the molecule's structure, which can lead to a favorable change in binding entropy (ΔS) by reducing the number of available conformations of the unbound inhibitor. biorxiv.org This conformational restriction can enhance binding affinity and selectivity. biorxiv.orgbiorxiv.org For example, in the development of Casein Kinase 2 (CK2) inhibitors, both macrocyclic and their open-chain counterparts were found to adopt similar bioactive binding modes, suggesting the pyrazolo[1,5-a]pyrimidine scaffold provides a stable anchor for various conformational arrangements. biorxiv.org
Stereochemistry also plays a critical role. In the optimization of second-generation Trk inhibitors, the specific configuration and position of a methyl group on a substituent chain were found to have a notable influence on biological activity, underscoring the importance of precise stereochemical control in inhibitor design. mdpi.com
Molecular Interactions with Biological Targets and Mechanistic Insights
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular signaling that are frequently dysregulated in diseases like cancer. nih.govrsc.org These compounds primarily act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase, though allosteric inhibition has also been observed. nih.gov
The pyrazolo[1,5-a]pyrimidine core is adept at forming key interactions within the kinase hinge region, which is crucial for anchoring ATP. A common binding mode involves the formation of a hydrogen bond between the N1 atom of the pyrazole (B372694) ring and a backbone amide nitrogen of a hinge residue. mdpi.com
Casein Kinase 2 (CK2): A highly selective pyrazolo[1,5-a]pyrimidine-based inhibitor was shown to engage in a canonical type-I binding mode. X-ray crystallography revealed that the aromatic core formed a hinge interaction with the backbone nitrogen of residue Val116. biorxiv.org
Tropomyosin Receptor Kinases (Trk): The pyrazolo[1,5-a]pyrimidine moiety is essential for hinge binding in Trk inhibitors, with the N1 atom forming a hydrogen bond with the amino acid Met592 in the hinge region, influencing binding affinity. mdpi.comnih.gov
Cyclin-Dependent Kinases (CDKs): A potent pyrazolo[1,5-a]pyrimidine derivative, BS-194, was identified as a selective inhibitor of multiple CDKs, demonstrating nanomolar efficacy against CDK2 (IC₅₀ = 3 nM) and CDK1 (IC₅₀ = 30 nM). acs.org
B-Raf Kinase: While hinge-binding is a common mechanism, it is not universal. A series of C3-substituted pyrazolo[1,5-a]pyrimidines were found to be potent B-Raf kinase inhibitors that, surprisingly, did not form a hinge-binding hydrogen bond, revealing an alternative binding mode for this scaffold. researchgate.net
The inhibitory potency of these compounds against various kinases has been extensively documented, with many derivatives exhibiting IC₅₀ values in the low nanomolar range.
| Compound/Series | Target Kinase | Key Binding Interaction/Mechanism | Potency (IC₅₀/K_D) | Reference |
|---|---|---|---|---|
| BS-194 (4k) | CDK2 | ATP-Competitive | 3 nM | acs.org |
| BS-194 (4k) | CDK1 | ATP-Competitive | 30 nM | acs.org |
| BS-194 (4k) | CDK9 | ATP-Competitive | 90 nM | acs.org |
| IC20 (31) | CK2 | H-bond to hinge residue V116 | 12 nM (K_D) | biorxiv.org |
| Compound 42 | TrkA | H-bond to hinge residue Met592 | 87 nM | nih.gov |
| Compound 42 | ALK2 | Not specified | 105 nM | nih.gov |
| Compound 10n | B-Raf | Non-hinge-binding | Potent inhibitor (value not specified) | researchgate.net |
Detailed Analysis of Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are fundamental to the specific and high-affinity binding of pyrazolo[1,5-a]pyrimidine derivatives to their protein targets. These interactions occur between hydrogen bond donors (like N-H groups) and acceptors (like N or O atoms) on both the ligand and the protein. The pyrazolo[1,5-a]pyrimidine scaffold itself contains nitrogen atoms that can act as key hydrogen bond acceptors. mdpi.com
SAR studies consistently highlight the importance of these networks. For example, in Tropomyosin receptor kinase (Trk) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core frequently forms a critical hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region of the kinase. mdpi.com Similarly, in the inhibition of PI3Kδ, a crucial hydrogen bond is formed between the oxygen atom of a morpholine substituent at the 7-position and the backbone of Valine-828 in the hinge region. nih.govmdpi.com The table below summarizes key hydrogen bonding interactions identified in various studies.
| Target Protein | Ligand Group | Protein Residue | Interaction Type | Reference |
|---|---|---|---|---|
| TrkA Kinase | Pyrazolo[1,5-a]pyrimidine N1 atom | Met592 | H-bond Acceptor | mdpi.com |
| CDK2 | Amino group at C2-position | Leu83 | H-bond Donor | ekb.eg |
| PI3Kδ | Oxygen of C7-morpholine | Val-828 | H-bond Acceptor | nih.govmdpi.com |
| Pim-1 Kinase | Pyrazole Nitrogen | Lys67 | H-bond Acceptor | |
| DNA Gyrase | Pyrimidine (B1678525) Amino Group | Asp512 | H-bond Donor | researchgate.net |
Hydrophobic Interactions and π-π Stacking Effects in Ligand-Protein Binding
Alongside hydrogen bonds, hydrophobic and π-π stacking interactions are vital for the stable binding of pyrazolo[1,5-a]pyrimidine derivatives within the typically non-polar pockets of protein active sites. nih.govrsc.org The planar aromatic nature of the fused ring system is particularly conducive to forming these types of interactions.
Hydrophobic Interactions: These occur when non-polar groups on the ligand, such as aryl or alkyl substituents, displace water molecules and fit into hydrophobic pockets lined by non-polar amino acid residues like valine, leucine, isoleucine, and phenylalanine. ekb.eg For instance, in CDK2 inhibitors, an aryl group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring fits well into the ATP hydrophobic pocket, forming non-polar contacts with residues such as Val18, Phe80, and Leu134. ekb.eg
π-π Stacking: This is a non-covalent interaction between aromatic rings. The electron-rich π-orbitals of the pyrazolo[1,5-a]pyrimidine core can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Pi-Alkyl and Pi-Cation Interactions: The pyrazolo[1,5-a]pyrimidine moiety can also engage in pi-alkyl interactions with residues like Ile10 and pi-cation interactions with charged residues such as Lys89, further stabilizing the ligand-protein complex. ekb.eg
These interactions are crucial for enhancing binding affinity and are often a key focus in the rational design of potent inhibitors based on this scaffold. nih.gov
Theoretical and Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the structure-activity relationships of compounds like 7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine and its derivatives. These methods accelerate the design process by predicting molecular properties and binding interactions before undertaking costly and time-consuming synthesis. rsc.orgnbinno.com
Quantum Mechanical Calculations for Compound Design and Property Prediction
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to gain a fundamental understanding of the electronic properties of pyrazolo[1,5-a]pyrimidine derivatives. nbinno.comrsc.org These calculations can accurately predict a range of molecular characteristics that are critical for drug design.
Key applications of QM calculations include:
Geometry Optimization: Determining the most stable three-dimensional conformation of a molecule. rsc.org
Electronic Structure Analysis: Calculating the distribution of electrons within the molecule to understand its reactivity. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and stability. researchgate.net
Property Prediction: Estimating properties such as dipole moment, polarizability, and electrostatic potential. Electrostatic potential maps, for instance, can identify regions of a molecule that are likely to act as hydrogen bond donors or acceptors, confirming potential binding modes seen in docking studies. elsevier.com
Spectroscopic Properties: Predicting photophysical behaviors, which is valuable for applications like fluorescent probes. nbinno.comrsc.org
The table below summarizes common QM methods and their applications in studying pyrazolo[1,5-a]pyrimidine derivatives.
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| DFT (B3LYP) | def2-TZVP | Geometry optimization, excited-state energy calculations | rsc.org |
| DFT (B3LYP) | 6-31G(d) | Equilibrium geometry, HOMO/LUMO energy, Mullikan atomic charges | researchgate.net |
| Hartree-Fock (HF) | 6-31G(d) | Equilibrium geometry, vibrational frequencies | researchgate.net |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. ekb.egmdpi.com For pyrazolo[1,5-a]pyrimidine derivatives, docking simulations are routinely used to visualize how these compounds fit into the active site of target proteins, such as kinases. rsc.orgekb.eg
The process involves placing the ligand into the binding site of a protein's crystal structure and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. ekb.eg The results provide valuable information about:
Binding Mode: The precise conformation and orientation of the ligand within the active site.
Binding Affinity: A numerical score that ranks different compounds based on their predicted binding strength. ekb.eg
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-stacking with the ligand. researchgate.netekb.eg
Docking studies have been instrumental in rationalizing the SAR of pyrazolo[1,5-a]pyrimidine inhibitors. For example, simulations have confirmed that these compounds fit well within the ATP binding cleft of CDK2, with the core heterocyclic ring overlapping significantly with the adenine (B156593) group of ATP. rsc.org These simulations are often validated and refined by more computationally intensive methods like Molecular Dynamics (MD) simulations, which provide insight into the stability of the predicted binding pose over time. rsc.orgnih.gov
Advanced Research Applications of Pyrazolo 1,5 a Pyrimidine Scaffolds
Contribution to Medicinal Chemistry Research and Compound Development
The pyrazolo[1,5-a]pyrimidine (B1248293) framework is a cornerstone in the design of novel therapeutic agents due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. nih.govias.ac.in Halogenated precursors are critical for the synthesis of these bioactive molecules, enabling the introduction of diverse functional groups necessary for potency and selectivity. nih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is exceptionally prominent in the development of protein kinase inhibitors for cancer therapy. nih.govresearchgate.net Kinases are crucial regulators of cellular signaling, and their disruption is a hallmark of many cancers. nih.gov Derivatives of this scaffold have been developed to target a wide range of kinases, including Tropomyosin receptor kinases (Trk), Pim-1, and Phosphoinositide 3-kinases (PI3K). mdpi.comnih.govnih.gov
The development of Trk inhibitors is a notable success, with several approved drugs and clinical candidates featuring the pyrazolo[1,5-a]pyrimidine core. mdpi.comresearchgate.net These inhibitors play a critical role in treating solid tumors driven by NTRK gene fusions. mdpi.com Research has shown that specific substitutions on the core, facilitated by starting with halogenated intermediates, are crucial for activity. For example, studies on TrkA inhibitors revealed that certain picolinamide-substituted derivatives demonstrated potent enzymatic inhibition with IC₅₀ values as low as 1.7 nM. mdpi.com Similarly, other research efforts have produced TrkA inhibitors with IC₅₀ values in the sub-micromolar range. mdpi.com
In the context of Pim-1 kinase, another important cancer target, pyrazolo[1,5-a]pyrimidine derivatives have shown potent and selective inhibition. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of substituents at various positions on the ring system for achieving nanomolar inhibitory activity. nih.gov For instance, a 3,5-disubstituted derivative was found to have an IC₅₀ of 27 nM for Pim-1. nih.gov
Furthermore, the scaffold is utilized in creating inhibitors for other enzyme classes. Derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4) and the PI3Kδ isoform, the latter being a target for inflammatory diseases like asthma and COPD. nih.govnih.gov In one study, a series of inhibitors based on an indol-4-yl-pyrazolo[1,5-a]pyrimidine core yielded a highly potent compound with an IC₅₀ value of 2.8 nM against PI3Kδ. nih.gov
| Target Enzyme | Example Derivative Class | Reported IC₅₀ Values |
| TrkA | Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | 1.7 nM mdpi.com |
| TrkA | 7-Aryl-3-substituted pyrazolo[1,5-a]pyrimidines | 0.087 µM mdpi.com |
| Pim-1 Kinase | 3,5-Disubstituted pyrazolo[1,5-a]pyrimidines | 27 nM nih.gov |
| PI3Kδ | Indol-4-yl-pyrazolo[1,5-a]pyrimidines | 2.8 nM nih.gov |
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of antiviral agents. ias.ac.inevitachem.com Researchers have synthesized and evaluated various derivatives for activity against a range of viruses. Notably, a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative was described as a potent inhibitor of the Hepatitis C Virus (HCV). nih.gov The development of such compounds often relies on the functionalization of halogenated precursors to build a library of candidates for screening. nih.gov While specific antiviral agents derived directly from 7-bromo-3-chloropyrazolo[1,5-a]pyrimidine are not detailed in the literature, its structure is suited for creating the types of substituted aminopyrimidines found to be active against viruses like HCV. nih.gov
Derivatives of the pyrazolo[1,5-a]pyrimidine class have been investigated for their potential as anti-inflammatory agents. mdpi.comevitachem.com One study involved the synthesis of a series of pyrazolo[1,5-a]pyrimidin-7-ones to evaluate their effects in both in vivo and in vitro models of inflammation. nih.gov The research found that different substituents on the heterocyclic core led to varied anti-inflammatory activities, likely linked to the differential inhibition of leukotriene and prostaglandin (B15479496) biosynthesis. nih.gov The most promising compound from this series, 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, demonstrated significant pharmacological activity. nih.gov Such synthetic campaigns underscore the utility of versatile building blocks for exploring structure-activity relationships in the search for new anti-inflammatory drugs.
The pyrazolo[1,5-a]pyrimidine scaffold has also been engineered to create agents with activity in the central nervous system (CNS). mdpi.com Its structural characteristics allow for the design of compounds that can potentially interact with CNS targets. While specific examples derived from this compound are not prominent, the general synthetic accessibility of the scaffold makes it an attractive starting point for CNS-focused drug discovery programs. mdpi.com
There is significant interest in using pyrazolo[1,5-a]pyrimidine derivatives to create radiopharmaceuticals for tumor imaging. nih.govnih.govresearchgate.net These agents are labeled with radioisotopes, such as Technetium-99m (99mTc) or Fluorine-18 (¹⁸F), for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), respectively. nih.govnih.gov
One line of research involved synthesizing a pyrazolo[1,5-a]pyrimidine derivative, conjugating it with chelating agents, and successfully labeling it with a [⁹⁹mTc≡N]²⁺ core. nih.govmdpi.com Biodistribution studies in tumor-bearing mice showed that the resulting complexes accumulated in tumors, displayed high tumor-to-muscle ratios, and cleared quickly from the blood, suggesting their potential as SPECT imaging agents. nih.govmdpi.com For example, the ⁹⁹mTc-MAG-ABCPP complex showed tumor/blood and tumor/muscle ratios of 1.84 and 2.49, respectively, at 60 minutes post-injection. mdpi.com
Another approach involved labeling pyrazolo[1,5-a]pyrimidine derivatives with ¹⁸F. nih.govresearchgate.net These studies demonstrated that modifications to the core structure, such as introducing polar groups, could alter the biodistribution and clearance rates of the imaging agents. nih.gov The synthesis of these complex molecules relies on key halogenated intermediates which allow for the attachment of chelators or prosthetic groups required for radiolabeling. nih.govmdpi.com
| Radiopharmaceutical | Isotope | Imaging Modality | Key Finding |
| ⁹⁹mTc-MAG-ABCPP | 99mTc | SPECT | Favorable tumor accumulation and clearance in mice. mdpi.com |
| [¹⁸F]1 / [¹⁸F]2 | ¹⁸F | PET | Demonstrated tumor uptake, but clearance needed optimization. nih.gov |
| [¹⁸F]3 / [¹⁸F]4 | ¹⁸F | PET | Introduction of polar groups altered biodistribution. nih.gov |
Applications in Material Science and Bio-Imaging
Beyond medicine, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as an attractive core for the development of fluorescent molecules for bio-imaging and materials science. rsc.orgrsc.org These compounds can exhibit tunable photophysical properties, including high quantum yields and excellent photostability. rsc.org
Researchers have synthesized families of pyrazolo[1,5-a]pyrimidine-based fluorophores and studied their optical properties. rsc.orgrsc.org It was found that the absorption and emission characteristics could be systematically tuned by introducing different electron-donating or electron-withdrawing groups onto the fused ring system. rsc.org This functionalization, which often proceeds through halogenated intermediates, allows for the rational design of probes for specific applications, such as intracellular imaging and chemosensors. rsc.org The relatively small size and synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core make it a valuable alternative to larger, more complex fluorophores. rsc.org
Exploitation of Photophysical Properties
The pyrazolo[1,5-a]pyrimidine (PP) core is an emergent fluorophore with exceptional and highly tunable photophysical properties. nih.govnih.gov Researchers have identified PP derivatives as strategic compounds for optical applications, noting their high quantum yields, excellent photostability, and efficient, greener synthetic methodologies compared to other common fluorophores like BODIPYs. researchgate.netnih.gov
The optical characteristics of these compounds are highly dependent on the nature and position of substituents on the heterocyclic core. bohrium.com Studies have shown that the absorption and emission spectra can be precisely controlled. For instance, the main absorption band for 7-substituted derivatives typically appears between 340–440 nm, a phenomenon attributed to an intramolecular charge transfer (ICT) process. nih.gov The tunability of these properties is a key focus of research. The introduction of electron-donating groups (EDGs) at the 7-position of the fused ring has been shown to significantly enhance both absorption and emission, leading to compounds with fluorescence quantum yields (ΦF) as high as 0.97. researchgate.netnih.gov Conversely, electron-withdrawing groups (EWGs) tend to result in lower emission intensities. rsc.org This predictable structure-property relationship allows for the rational design of fluorophores for specific applications. rsc.org
| Compound Derivative (Substitution at position 7) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Quantum Yield (ΦF) |
| 7-(4-Py) | 16,846 | 0.40 |
| 7-(2,4-Cl₂Ph) | 20,593 | 0.97 |
| 7-(Ph) | 18,176 | 0.72 |
| 7-(4-MeOPh) | 19,168 | 0.61 |
This table presents photophysical data for a selection of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine derivatives, demonstrating the impact of different substituents on their optical properties. nih.gov
Development of Chemosensors for Specific Analytes
The tunable fluorescence of the pyrazolo[1,5-a]pyrimidine scaffold makes it an excellent platform for the development of chemosensors. rsc.orgresearchgate.net These sensors are designed to detect specific ions or molecules through a measurable change in their optical properties, such as a "turn-on" or "turn-off" of fluorescence or a colorimetric shift upon binding with the target analyte. researchgate.net
One notable application is in the detection of cyanide (CN⁻), a highly toxic anion. Researchers have successfully synthesized 7-arylpyrazolo[1,5-a]pyrimidine derivatives that act as selective and sensitive chemosensors for cyanide. researchgate.net The sensing mechanism often relies on the nucleophilic addition of cyanide to the pyrimidine (B1678525) ring, which disrupts the intramolecular charge transfer (ICT) process and leads to a distinct change in the fluorescence signal. This allows for the qualitative and quantitative determination of the analyte. researchgate.net
Furthermore, pyrazolo[1,5-a]pyrimidine systems have been integrated with other chemical moieties, like triphenylamine, to create fluorescent indicators for sensing the water content in organic solvents and for the quantification of ethanol (B145695) in distilled spirits. researchgate.net The versatility of the scaffold allows for the design of sensors tailored to a wide range of specific chemical targets.
Design of Fluorescent Probes and Fluorophores
The inherent fluorescence and structural versatility of pyrazolo[1,5-a]pyrimidines make them ideal candidates for the design of novel fluorescent probes for biological imaging and materials science. researchgate.netnih.gov These compounds are attractive alternatives to more traditional fluorophores due to their small size, straightforward synthesis, and the ease with which their periphery can be modified to alter their properties. nih.govrsc.org
Scientists have developed pyrazolo[1,5-a]pyridine-fused pyrimidine analogues that exhibit excellent solvatochromism, meaning their fluorescence properties change with the polarity of their environment. elsevierpure.com This "turn-on" fluorescence in lipophilic (fat-loving) environments has been harnessed to create probes for visualizing specific cellular organelles, such as lipid droplets in living cells. elsevierpure.comresearchgate.net
The stability of these fluorophores is also a significant advantage. Studies have shown that the photophysical properties of certain pyrazolo[1,5-a]pyrimidine derivatives are comparable to robust commercial probes like coumarin-153 and rhodamine 6G. rsc.org The ability to easily functionalize the core structure allows for the attachment of targeting moieties or other functional groups, expanding their application as highly specific probes in complex biological systems. nih.gov
Research into Tumor Imaging Agents
The pyrazolo[1,5-a]pyrimidine framework has been extensively investigated for its potential in developing agents for tumor imaging. nih.govnih.gov Due to their structural similarity to purines, these derivatives can be designed to interact with biological targets that are overexpressed in cancer cells. nih.gov
A significant area of research involves labeling pyrazolo[1,5-a]pyrimidine derivatives with radionuclides to create targeted radiopharmaceuticals for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov For example, derivatives have been successfully labeled with Fluorine-18 ([¹⁸F]) for use as PET tracers. nih.gov
Future Directions and Emerging Challenges in Pyrazolo 1,5 a Pyrimidine Research
Optimization of Synthetic Methodologies for Sustainability and Industrial Scalability
A primary challenge in the production of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is the development of synthetic routes that are both environmentally sustainable and economically viable for large-scale production. nih.gov Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.
Table 1: Emerging Sustainable Synthetic Strategies for Pyrazolo[1,5-a]pyrimidines
| Strategy | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced reaction rates. nih.govresearchgate.net |
| Ultrasound Irradiation | Mild reaction conditions, shorter reaction times, simple procedures. researchgate.net |
| Multicomponent Reactions | Increased efficiency, reduced waste, structural diversity in a single step. nih.govmdpi.com |
| Deep Eutectic Solvents (DES) | Environmentally benign, high yield, simple work-up, scalable. researchgate.netias.ac.in |
| Catalyst- and Solvent-Free Synthesis | Reduced environmental impact, cost-effective. researchgate.net |
Strategies for Enhancing Target Selectivity and Minimizing Off-Target Effects
While many pyrazolo[1,5-a]pyrimidine-based compounds show potent biological activity, a significant hurdle is achieving high target selectivity to minimize off-target effects and associated toxicities. nih.govrsc.org This is particularly crucial in the development of kinase inhibitors, where the ATP-binding sites are highly conserved across the kinome. nih.gov
Strategies to enhance selectivity involve detailed structure-activity relationship (SAR) studies to understand how different substituents on the pyrazolo[1,5-a]pyrimidine core influence interactions with the target protein. rsc.org The introduction of specific functional groups can exploit subtle differences in the amino acid residues of the target's binding pocket, leading to improved selectivity. nih.gov For example, incorporating a morpholine (B109124) group at a specific position has been shown to reduce off-target effects. mdpi.com
Another approach is the design of macrocyclic derivatives, which can improve selectivity by constraining the molecule's conformation, thus favoring binding to the intended target. biorxiv.org The development of isoform-selective inhibitors is a key focus, aiming for more precise therapeutic interventions with fewer side effects. researchgate.net Computational modeling and structural biology play a pivotal role in rationally designing compounds with a higher affinity for the desired target and lower affinity for off-targets.
Identification of Novel Biological Targets and Elucidation of Undiscovered Mechanisms of Action
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold suggests its potential to interact with a wide range of biological targets beyond the well-studied protein kinases. nih.gov Future research will focus on identifying novel targets and elucidating new mechanisms of action for this class of compounds.
High-throughput screening and chemoproteomics approaches can be employed to screen libraries of pyrazolo[1,5-a]pyrimidine derivatives against a broad panel of biological targets. This could uncover unexpected activities and open up new therapeutic avenues. For instance, recent studies have identified pyrazolo[1,5-a]pyrimidines as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation, highlighting its potential in cancer immunology. rsc.org
Furthermore, a deeper understanding of the mechanism of action is crucial. While many derivatives act as ATP-competitive inhibitors of kinases, others may function through allosteric inhibition or by disrupting protein-protein interactions. nih.gov Investigating these alternative mechanisms could lead to the development of drugs that are less susceptible to resistance mutations that often affect the ATP-binding site.
Integration of Artificial Intelligence and Computational Design in Chemical Discovery
Virtual screening, powered by machine learning models, can rapidly screen large virtual libraries of pyrazolo[1,5-a]pyrimidine derivatives to identify those with the highest probability of being active against a specific target. nih.gov These computational approaches can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
